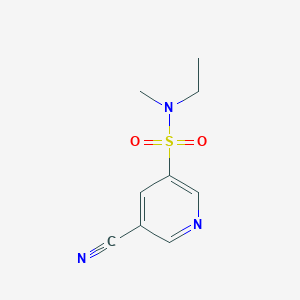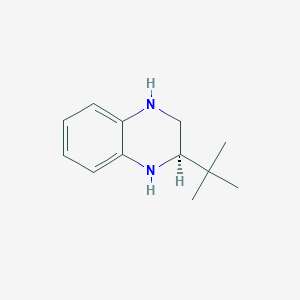![molecular formula C8H7BrN4O2 B3007172 4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione CAS No. 2168823-89-8](/img/structure/B3007172.png)
4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione is a derivative of pyridazine, which is a heterocyclic aromatic organic compound with a molecular structure that includes a six-membered ring with two nitrogen atoms and four carbon atoms. The presence of amino, bromo, and methyl groups in the compound suggests potential for various chemical reactions and biological activities.
Synthesis Analysis
The synthesis of related pyridazine derivatives has been reported in the literature. For instance, an efficient method for the preparation of disubstituted 3-aminopyridazines starting from 4-bromo-pyridazine-3,6-dione has been developed, which involves amination and Pd(0) cross-coupling reactions under microwave irradiation . Although this method does not directly describe the synthesis of this compound, it provides a potential pathway for its synthesis by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by the presence of nitrogen atoms in the ring, which can significantly influence the electronic distribution and reactivity of the compound. The substitution of hydrogen atoms by amino, bromo, and methyl groups can further modify the chemical behavior of the molecule, potentially leading to unique interactions with other chemical entities or biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyridazine derivatives can be diverse. For example, the synthesis of 4-amino-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-2,7-diones involves acid hydrolysis and cyclization reactions . These reactions demonstrate the potential for pyridazine derivatives to undergo transformations such as hydrolysis, cyclization, and bromination, which could be applicable to the synthesis and modification of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives like this compound are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromo and electron-donating groups like amino and methyl can affect properties such as solubility, melting point, and reactivity. The exact properties of this compound would need to be determined experimentally, but insights can be gained from related compounds. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines from diacetylketene N,S-acetal involves compounds with similar heterocyclic structures, and their properties were confirmed by NMR spectroscopy . This suggests that NMR spectroscopy could be a valuable tool for analyzing the physical and chemical properties of this compound.
Applications De Recherche Scientifique
Synthesis and Functionalization
The synthesis of derivatives related to 4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione has been explored in various studies. For example, an efficient method for the preparation of 4,6 or 5,6 disubstituted 3-aminopyridazines starting from similar compounds was developed, using a combination of amination and Pd(0) cross-coupling reactions under microwave irradiation (Schmitt et al., 2006). Additionally, novel synthetic methods have been established for creating pyridopyridazine derivatives, which are structurally similar to the compound (Jakubkienė et al., 2012).
Chemiluminescence Studies
Chemiluminescence studies have utilized derivatives of pyrido[3,4-d]pyridazine. For example, 4-substituted phenyl boronic acids, including 4-bromo derivatives, were found effective as enhancers in the chemiluminescent oxidation of various pyrido[3,4-d]pyridazine-1,4(2H,3H)dione derivatives (Ji et al., 1996).
Antimicrobial and Antiviral Applications
There has been research into the antimicrobial and antiviral applications of pyridopyridazine derivatives. For instance, a series of functionalized pyridazine derivatives were synthesized and subjected to anti-microbial evaluations, showing moderate to high activity against various bacteria and fungi (Singh et al., 2020). Additionally, derivatives such as 5-amino and 5-glycosylaminopyrrolo[3,4-c]pyridin-1,3(2H)-dione and 7-amino and 7-glycosylaminopyrido[3,4-d]pyridazin-1,4(2H,3H)-dione were synthesized for potential antiviral activity evaluation (Cobo et al., 1997).
Applications in Organic Chemistry
The compound and its derivatives have also found applications in various organic chemistry syntheses. For example, studies have demonstrated the synthesis of pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[3,4-d]pyrimidines using similar bromo derivatives (Abdelhamid et al., 2008).
Mécanisme D'action
Target of Action
It is suggested that compounds of this class may have a binding affinity with the serotonin (5-ht) receptor sites . The serotonin receptors play a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes.
Mode of Action
It is suggested that the compound may interact with its targets through a nucleophilic aromatic substitution (snar) reaction .
Action Environment
The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These environmental factors can influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
4-amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O2/c1-2-5(9)3-4(7(14)11-2)6(10)12-13-8(3)15/h1H3,(H2,10,12)(H,11,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVKOQNRJIKANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=NNC2=O)N)C(=O)N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3007094.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3007096.png)
![2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B3007097.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]but-2-enamide](/img/structure/B3007098.png)
![5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile](/img/structure/B3007099.png)



![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3007105.png)


![N-(2,5-dimethylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B3007112.png)